(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
“®-8A-methyloctahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
Pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . In one study, three pyrrolopyrazine derivatives were synthesized from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through a Pd-catalyzed intermolecular cycloisomerization strategy .Molecular Structure Analysis
Pyrrolopyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation . The presence of nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .Physical and Chemical Properties Analysis
Pyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Scientific Research Applications
Synthesis and Catalysis
A study by Rostovskii et al. (2017) presents a switchable synthesis method for producing pyrroles and pyrazines, indicating a versatile approach in organic chemistry that could potentially involve compounds like (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine (Rostovskii, et al., 2017). Ryu et al. (2015) developed a synthesis route for trisubstituted pyrazines, showcasing the application of rhodium-catalyzed reactions, which could be relevant to the synthesis or modification of similar compounds (Ryu, Baek, & Lee, 2015).
Optoelectronic Materials
Meti et al. (2017) report on the synthesis of dipyrrolopyrazine derivatives, investigating their optical and thermal properties for optoelectronic applications. This research highlights the potential use of pyrazine derivatives in developing materials for electronic devices (Meti, Lee, Yang, & Gong, 2017).
Food Science
Yu et al. (2021) discuss the control strategies of pyrazines generation from the Maillard reaction, a key process in food science that affects flavor profiles. This work suggests the relevance of understanding pyrazine formation to enhance or control flavors in food products (Yu, Zhang, Yang, Xie, Guo, Yao, & Zhou, 2021).
Pharmaceutical Applications
While direct studies on this compound were not highlighted in the search results, research on pyrazine derivatives in pharmaceutical contexts is abundant. For example, Negoro et al. (1998) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives evaluated as aldose reductase inhibitors, indicating the therapeutic potential of similar compounds (Negoro, Murata, Ueda, Fujitani, Ono, Kuromiya, Komiya, Suzuki, & Matsumoto, 1998).
Mechanism of Action
Target of Action
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, also known as (8aR)-8a-methyl-octahydropyrrolo[1,2-a]piperazine, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, as a pyrrolopyrazine derivative, may affect several biochemical pathways. Pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, suggesting that they may interfere with the biochemical pathways of these microorganisms .
Pharmacokinetics
The piperazine moiety, which is present in the structure of ®-8a-methyloctahydropyrrolo[1,2-a]pyrazine, is known to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGPAUBAGCJNHI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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